![B1578819 Beta-Amyloid (10-20)](/img/new.no-structure.jpg)
Beta-Amyloid (10-20)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (10-20) is a useful research compound. Molecular weight is 1446.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (10-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (10-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Alzheimer's Disease Research
Beta-Amyloid (10-20) is significant in studying the aggregation of amyloid-beta peptides, particularly Aβ(1-40) and Aβ(1-42). Research indicates that fragments like Aβ(10-20) enhance the aggregation of full-length Aβ peptides, suggesting that specific regions within the peptide are crucial for aggregation processes . This aggregation is a hallmark of Alzheimer's disease pathology and has implications for understanding disease mechanisms.
Case Study: Aggregation Studies
A study demonstrated that Aβ(10-20) significantly influences the aggregation kinetics of Aβ(1-40), with implications for plaque formation in AD. The findings highlight the importance of targeting these fragments in therapeutic strategies aimed at inhibiting amyloid plaque formation .
Diagnostic Applications
Beta-Amyloid peptides, including Aβ(10-20), are being investigated as biomarkers for Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and through positron emission tomography (PET) imaging has been shown to correlate with clinical diagnoses of AD. For instance, decreased levels of CSF Aβ(1-42) have been associated with Alzheimer's patients compared to healthy controls, indicating its potential as a diagnostic marker .
Table 1: Diagnostic Biomarkers in Alzheimer’s Disease
Biomarker | Method of Measurement | Relevance |
---|---|---|
Aβ(1-42) | CSF analysis | Decreased levels in AD patients |
Total Aβ | PET imaging | Correlates with plaque burden |
sAPPβ | Plasma concentration | Potential new biomarker |
Therapeutic Applications
Research into therapies targeting beta-amyloid has gained momentum, particularly focusing on reducing amyloid burden in the brain. Monoclonal antibodies such as aducanumab and lecanemab target amyloid aggregates and have shown promise in clinical trials by reducing amyloid levels and potentially improving cognitive function .
Case Study: Monoclonal Antibodies
Aducanumab was approved by the FDA for its ability to clear amyloid plaques in patients with early Alzheimer's disease. Clinical trials demonstrated that treatment led to a significant reduction in amyloid levels, underscoring the therapeutic potential of targeting beta-amyloid fragments like Aβ(10-20) .
Physiological Roles Beyond Neurotoxicity
Emerging research suggests that beta-amyloid peptides may have protective roles under certain conditions. For instance, Aβ has been implicated in antimicrobial activity, potentially serving as a defense mechanism against infections within the brain . Additionally, it may play a role in sealing leaks in the blood-brain barrier and promoting recovery from brain injuries .
Table 2: Physiological Roles of Beta-Amyloid Peptides
Function | Description |
---|---|
Antimicrobial activity | Effective against various pathogens |
Blood-brain barrier repair | Seals leaks to protect neural tissue |
Neuroprotection | Enhances recovery from injury |
Properties
Molecular Weight |
1446.7 |
---|---|
sequence |
YEVHHQKLVFF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.